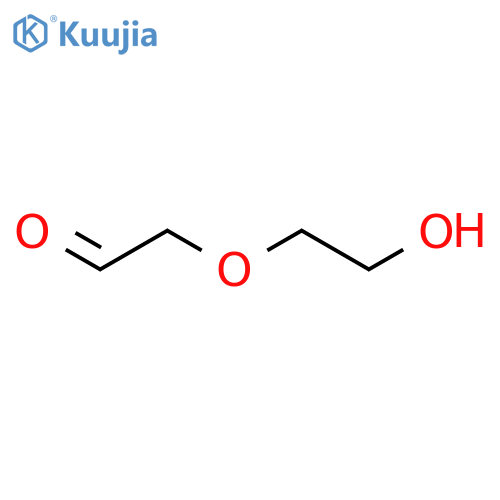Cas no 17976-70-4 (2-(2-Hydroxyethoxy)acetaldehyde)

17976-70-4 structure
商品名:2-(2-Hydroxyethoxy)acetaldehyde
2-(2-Hydroxyethoxy)acetaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(2-Hydroxyethoxy)acetaldehyde
- (2-Hydroxy-aethoxy)-acetaldehyd
- (2-hydroxy-ethoxy)-acetaldehyde
- 2-(1-(2-FLUOROPHENYL)-1H-PYRAZOL-5-YL)PYRIDINE
- 2-(2-hydroxyethyloxy)ethanal
- Acetaldehyde,2-(2-hydroxyethoxy)
- 17976-70-4
- Q27452172
- SCHEMBL810347
- Acetaldehyde, 2-(2-hydroxyethoxy)-
- MFCD13185914
- 2-hydroxyethoxyacetaldehyde
- DSGGHBUAHUMMHN-UHFFFAOYSA-N
- FT-0658613
- (2-Hydroxyethoxy)acetaldehyde
- DTXSID60170859
- SY270937
- F86597
- Acetaldehyde, (2-hydroxyethoxy)-
- AKOS015915540
- A812483
-
- インチ: InChI=1S/C4H8O3/c5-1-3-7-4-2-6/h1,6H,2-4H2
- InChIKey: DSGGHBUAHUMMHN-UHFFFAOYSA-N
- ほほえんだ: OCCOCC=O
計算された属性
- せいみつぶんしりょう: 104.04700
- どういたいしつりょう: 104.047
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 4
- 複雑さ: 44.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 46.5A^2
じっけんとくせい
- 密度みつど: 1.087
- ふってん: 178°Cat760mmHg
- フラッシュポイント: 75.5°C
- 屈折率: 1.416
- PSA: 46.53000
- LogP: -0.80580
2-(2-Hydroxyethoxy)acetaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P0027PH-5g |
Acetaldehyde, 2-(2-hydroxyethoxy)- |
17976-70-4 | ≥95% | 5g |
$588.00 | 2024-06-18 | |
| Ambeed | A250052-1g |
2-(2-Hydroxyethoxy)acetaldehyde |
17976-70-4 | 98% | 1g |
$226.0 | 2025-02-24 | |
| 1PlusChem | 1P0027PH-1g |
Acetaldehyde, 2-(2-hydroxyethoxy)- |
17976-70-4 | ≥95% | 1g |
$254.00 | 2024-06-18 | |
| Ambeed | A250052-100mg |
2-(2-Hydroxyethoxy)acetaldehyde |
17976-70-4 | 98% | 100mg |
$52.0 | 2025-02-24 | |
| Ambeed | A250052-250mg |
2-(2-Hydroxyethoxy)acetaldehyde |
17976-70-4 | 98% | 250mg |
$86.0 | 2025-02-24 | |
| Ambeed | A250052-5g |
2-(2-Hydroxyethoxy)acetaldehyde |
17976-70-4 | 98% | 5g |
$782.0 | 2025-02-24 | |
| 1PlusChem | 1P0027PH-10g |
Acetaldehyde, 2-(2-hydroxyethoxy)- |
17976-70-4 | ≥95% | 10g |
$874.00 | 2024-06-18 |
2-(2-Hydroxyethoxy)acetaldehyde 関連文献
-
1. Oxidation vs. fragmentation in radiosensitization. Reactions of α-alkoxyalkyl radicals with 4-nitrobenzonitrile and oxygen. A pulse radiolysis and product analysis studyChandrasekhar Nese,Man Nien Schuchmann,Steen Steenken,Clemens von Sonntag J. Chem. Soc. Perkin Trans. 2 1995 1037
17976-70-4 (2-(2-Hydroxyethoxy)acetaldehyde) 関連製品
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:17976-70-4)2-(2-Hydroxyethoxy)acetaldehyde

清らかである:99%
はかる:5g
価格 ($):449.0